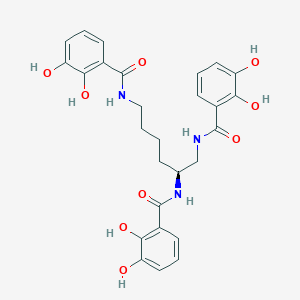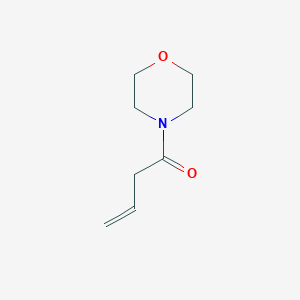![molecular formula C22H16N2O2 B14252202 Pyridine, 2,2'-[(4,5-dimethoxy-1,2-phenylene)di-2,1-ethynediyl]bis- CAS No. 403823-41-6](/img/structure/B14252202.png)
Pyridine, 2,2'-[(4,5-dimethoxy-1,2-phenylene)di-2,1-ethynediyl]bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 2,2’-[(4,5-dimethoxy-1,2-phenylene)di-2,1-ethynediyl]bis- is a complex organic compound characterized by its unique structure, which includes two pyridine rings connected by a 4,5-dimethoxy-1,2-phenylene group through ethynediyl linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2,2’-[(4,5-dimethoxy-1,2-phenylene)di-2,1-ethynediyl]bis- typically involves the coupling of pyridine derivatives with a 4,5-dimethoxy-1,2-phenylene precursor. The reaction conditions often require the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Pyridine, 2,2’-[(4,5-dimethoxy-1,2-phenylene)di-2,1-ethynediyl]bis- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the ethynediyl linkages to ethylene linkages.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.
Major Products
The major products formed from these reactions include quinone derivatives, ethylene-linked compounds, and various substituted pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
Pyridine, 2,2’-[(4,5-dimethoxy-1,2-phenylene)di-2,1-ethynediyl]bis- has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials and organic semiconductors.
Wirkmechanismus
The mechanism of action of Pyridine, 2,2’-[(4,5-dimethoxy-1,2-phenylene)di-2,1-ethynediyl]bis- involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to engage in π-π interactions and hydrogen bonding, which can modulate the activity of biological molecules. The ethynediyl linkages provide rigidity, enhancing its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Pyridine, 4,4’-[(2,5-dimethoxy-1,4-phenylene)di-2,1-ethenediyl]bis-
- Pyridine, 4,4’-[(2,5-dimethoxy-1,4-phenylene)di-2,1-ethenediyl]bis-
- Pyridine, 4,4’-[(2,5-dimethoxy-1,4-phenylene)di-2,1-ethenediyl]bis-
Uniqueness
Pyridine, 2,2’-[(4,5-dimethoxy-1,2-phenylene)di-2,1-ethynediyl]bis- is unique due to its specific ethynediyl linkages and the positioning of the methoxy groups on the phenylene ring. These structural features confer distinct electronic properties and reactivity, making it a valuable compound for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
403823-41-6 |
|---|---|
Molekularformel |
C22H16N2O2 |
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
2-[2-[4,5-dimethoxy-2-(2-pyridin-2-ylethynyl)phenyl]ethynyl]pyridine |
InChI |
InChI=1S/C22H16N2O2/c1-25-21-15-17(9-11-19-7-3-5-13-23-19)18(16-22(21)26-2)10-12-20-8-4-6-14-24-20/h3-8,13-16H,1-2H3 |
InChI-Schlüssel |
MXQXNSHLJWCQOZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C(=C1)C#CC2=CC=CC=N2)C#CC3=CC=CC=N3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



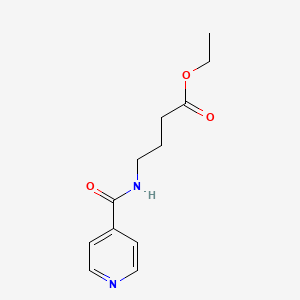
![5,6,6-Trimethyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B14252146.png)
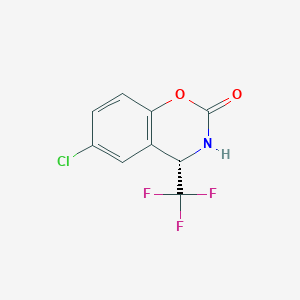
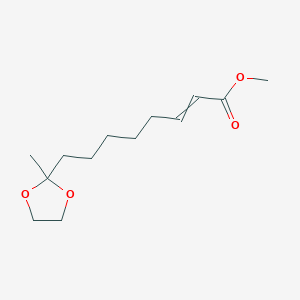
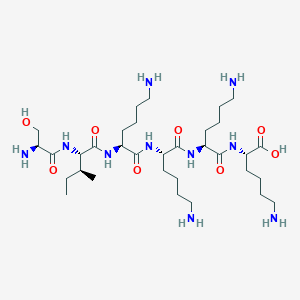
![2,2',2''-(Benzene-1,3,5-triyl)tris(3-phenyl-3H-imidazo[4,5-b]pyridine)](/img/structure/B14252173.png)



